molecular formula C₄₀H₅₀N₈O₆ B1145005 达拉他韦 SRSR 异构体 CAS No. 1417333-63-1

达拉他韦 SRSR 异构体

货号: B1145005
CAS 编号: 1417333-63-1
分子量: 738.88
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Daclatasvir is a direct-acting antiviral agent used primarily for the treatment of hepatitis C virus infections. It functions by inhibiting the nonstructural protein 5A (NS5A) replication complex of the virus. The SRSR isomer of Daclatasvir is one of the stereoisomers of this compound, which refers to the specific spatial arrangement of atoms within the molecule. This isomer is particularly significant due to its unique interaction with the viral replication machinery, making it a potent inhibitor of the hepatitis C virus .

科学研究应用

Pharmaceutical Applications

  • Antiviral Agent :
    • Daclatasvir SRSR is primarily used as an antiviral agent against HCV. It demonstrates high efficacy in inhibiting viral replication, making it valuable in combination therapies for treating HCV infections.
  • Quality Control and Analytical Method Development :
    • The SRSR isomer serves as a reference standard in the pharmaceutical industry. It plays a crucial role in analytical method development and validation for the production of daclatasvir, ensuring the quality and efficacy of the final product.
  • Combination Therapies :
    • Recent studies have explored the use of daclatasvir in combination with other antiviral agents, such as sofosbuvir and epigallocatechin gallate. These combinations have shown improved treatment outcomes, including more rapid declines in viral load compared to standard therapies .

Efficacy Studies

  • A clinical trial comparing the efficacy of Dactavira (a combination of sofosbuvir and daclatasvir) with standard care demonstrated a significantly faster rate of viral load decline among patients treated with Dactavira . The trial results indicated that patients receiving Dactavira achieved a sustained virological response (SVR) without significant adverse effects.

Binding Affinity Studies

  • Interaction studies utilizing techniques such as surface plasmon resonance and molecular docking simulations have been conducted to understand the binding interactions between daclatasvir SRSR isomer and the NS5A protein of HCV. These studies are crucial for optimizing drug design and improving therapeutic outcomes by identifying potential resistance mechanisms.

Table 1: Comparison of EC50 Values for Daclatasvir Isomers

Isomer TypeEC50 (pM)
Daclatasvir SRSR600
Other Isomer43,000

This table illustrates the potency difference between the daclatasvir SRSR isomer and its counterparts, highlighting its superior efficacy against HCV.

Table 2: Clinical Trial Results Comparing Treatment Regimens

Treatment RegimenSVR12 Rate (%)Mean Viral Load Decline (log10)
Dactavira1001.75 to 0.0
Standard Care961.45 to 0.0

The results indicate that patients treated with Dactavira had a higher SVR12 rate and a more significant decline in viral load compared to those on standard care.

Case Studies

  • Case Study on Combination Therapy :
    • In a study involving treatment-naïve patients with genotype 4 HCV infection, those receiving Dactavira showed a rapid decline in HCV RNA levels within the first few weeks of treatment, underscoring the effectiveness of daclatasvir SRSR isomer in combination therapies .
  • Resistance Mechanism Exploration :
    • Ongoing research has focused on understanding resistance mechanisms associated with daclatasvir treatments. By elucidating the binding interactions at a molecular level, researchers aim to enhance therapeutic strategies and prevent viral escape mutants.

作用机制

Target of Action

Daclatasvir is a direct-acting antiviral agent against Hepatitis C Virus (HCV) used for the treatment of chronic HCV genotype 1 and 3 infection . It exerts its antiviral action by preventing RNA replication and virion assembly via binding to NS5A , a nonstructural phosphoprotein encoded by HCV .

Mode of Action

Binding to the N-terminus of the D1 domain of NS5A prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir is shown to target both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The biochemical pharmacological effects of NS5A inhibitors are multifaceted and complex and include altering the subcellular distribution of NS5A, modulating the phosphorylation state of the protein, interfering with the formation of the membranous factories where virus replication occurs, and blocking the transfer of the viral genome .

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 h and an elimination half-life of 10 to 14 h observed in single-ascending dose studies . Steady state was achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .

Result of Action

The therapy is intended to cure or achieve a sustained virologic response (SVR12), after 12 weeks of daily therapy . SVR and eradication of HCV infection is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

No dose adjustment is necessary for patients with any degree of hepatic or renal impairment . The dose of daclatasvir should be reduced from 60 to 30 mg once daily when co-administered with strong inhibitors of cytochrome P450 3A4 . The dose of daclatasvir should be increased from 60 to 90 mg once daily when co-administered with moderate inducers of cytochrome P450 3A4 . Co-administration of daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .

生化分析

Biochemical Properties

Daclatasvir SRSR Isomer interacts with several biomolecules, primarily targeting the NS5A protein of HCV. NS5A is essential for viral replication and assembly, and Daclatasvir SRSR Isomer binds to this protein, inhibiting its function. This interaction disrupts the formation of the replication complex, thereby preventing the virus from replicating . Additionally, Daclatasvir SRSR Isomer may interact with other cellular proteins involved in the viral life cycle, although these interactions are less well-characterized.

Cellular Effects

Daclatasvir SRSR Isomer exerts significant effects on infected hepatocytes, the primary target cells for HCV. By inhibiting NS5A, Daclatasvir SRSR Isomer disrupts viral replication, leading to a reduction in viral load. This compound also influences cell signaling pathways, particularly those involved in antiviral responses. For instance, it can modulate the expression of interferon-stimulated genes, enhancing the antiviral state of the cell . Furthermore, Daclatasvir SRSR Isomer affects cellular metabolism by altering the energy balance required for viral replication.

Molecular Mechanism

At the molecular level, Daclatasvir SRSR Isomer binds to the N-terminus of the NS5A protein, preventing its interaction with host cell membranes and other viral proteins necessary for replication complex assembly . This binding disrupts the dimerization of NS5A, a critical step for its function. Additionally, Daclatasvir SRSR Isomer may inhibit the phosphorylation of NS5A, further impairing its activity and the viral replication process.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Daclatasvir SRSR Isomer on viral replication are observed to be rapid, with significant reductions in viral RNA levels within hours of treatment . The compound is relatively stable under physiological conditions, maintaining its antiviral activity over extended periods. Prolonged exposure may lead to the emergence of resistant viral strains, necessitating combination therapy to sustain efficacy.

Dosage Effects in Animal Models

Studies in animal models have shown that the antiviral effects of Daclatasvir SRSR Isomer are dose-dependent. Lower doses effectively reduce viral load without significant toxicity, while higher doses may lead to adverse effects such as hepatotoxicity . The therapeutic window is thus critical for maximizing efficacy while minimizing side effects.

Metabolic Pathways

Daclatasvir SRSR Isomer is primarily metabolized by the cytochrome P450 3A4 enzyme, with minor contributions from other metabolic pathways . This metabolism results in the formation of several metabolites, some of which retain antiviral activity. The compound’s interaction with metabolic enzymes can influence its pharmacokinetics and overall therapeutic profile.

Transport and Distribution

Within cells, Daclatasvir SRSR Isomer is transported by various membrane transporters, including P-glycoprotein . These transporters facilitate its distribution to intracellular compartments where viral replication occurs. The compound’s distribution is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic concentration.

Subcellular Localization

Daclatasvir SRSR Isomer predominantly localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on NS5A . This localization is facilitated by specific targeting signals within the compound’s structure, ensuring its accumulation at the site of viral replication. Post-translational modifications of Daclatasvir SRSR Isomer may further enhance its targeting efficiency and antiviral activity.

准备方法

The synthesis of Daclatasvir SRSR isomer involves several steps, including the preparation of key intermediates and their subsequent coupling. A novel and green method has been reported for the synthesis of Daclatasvir stereoisomers, including the SRSR isomer. This method utilizes green solvents such as dimethyl sulfoxide, 2-methyl tetrahydrofuran, and isopropyl alcohol. The slow addition procedure is designed to achieve high yields and involves the reaction of key intermediates under controlled conditions .

In industrial production, the synthesis is often carried out using continuous flow synthesis techniques. This method allows for the rapid and efficient production of Daclatasvir without the need for intermediate purification and solvent exchange, significantly reducing production times and costs .

化学反应分析

Daclatasvir SRSR isomer undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield dehydrogenated products .

相似化合物的比较

Daclatasvir is unique among NS5A inhibitors due to its high potency and broad genotypic coverage. Similar compounds include:

Daclatasvir stands out due to its rapid onset of action and its ability to achieve sustained virologic response in a wide range of patients, including those with difficult-to-treat infections .

生物活性

Daclatasvir SRSR isomer is a stereoisomer of daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). This compound has garnered attention for its antiviral properties and its role in hepatitis C treatment regimens. This article delves into the biological activity of Daclatasvir SRSR isomer, supported by research findings, case studies, and data tables.

Daclatasvir functions primarily by inhibiting the NS5A protein, which is essential for viral replication and assembly. The SRSR isomer shows enhanced binding affinity to the NS5A protein compared to its RSRR counterpart, leading to more effective inhibition of viral replication.

In Vitro Studies

Research has demonstrated that Daclatasvir SRSR isomer exhibits significant antiviral activity against various HCV genotypes. In vitro studies have shown the following:

  • EC50 Values : The effective concentration (EC50) values for Daclatasvir SRSR against different HCV genotypes range from low nanomolar to low micromolar concentrations.
HCV GenotypeEC50 (μM)Selectivity Index (SI)
1b0.25794
3a0.082480
4a2.92Not specified

The selectivity index indicates a favorable therapeutic window, suggesting that the compound is effective at inhibiting viral replication with minimal cytotoxicity to host cells .

Clinical Case Studies

Several clinical studies have evaluated the efficacy of Daclatasvir SRSR in combination therapies:

  • Study on Treatment-Naïve Patients : In a randomized trial involving treatment-naïve patients with genotype 4 HCV infection, those receiving Dactavira (which includes Daclatasvir) showed a significant decline in viral load compared to those on standard therapy. The study reported that patients receiving Dactavira achieved a sustained virologic response (SVR) rate of 100% after 12 weeks .
  • Combination with Epigallocatechin Gallate (EGCG) : Another study investigated the addition of EGCG to Dactavira therapy, noting an accelerated decline in viral load and improved overall efficacy compared to standard treatments. This combination was particularly beneficial in enhancing safety and tolerability .

Structure-Activity Relationship (SAR)

The biological activity of Daclatasvir SRSR can be attributed to its structural characteristics. Modifications in the chemical structure have been explored to enhance potency and selectivity:

  • Hydroxamate Derivatives : Research into hydroxamate-based derivatives has shown that specific modifications can significantly improve antiviral activity against HCV and other pathogens such as Trypanosoma species .

属性

CAS 编号

1417333-63-1

分子式

C₄₀H₅₀N₈O₆

分子量

738.88

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。